Vomitoxin

Overview

Description

4-deoxy Nivalenol-13C15 is a trichothecene mycotoxin that has been isotopically labeled with carbon-13. It is primarily used as an internal standard for the quantification of 4-deoxy nivalenol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is known for its ability to bind to eukaryotic ribosomes and inhibit protein synthesis .

Mechanism of Action

Target of Action

Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .

Mode of Action

This compound interacts with its targets by inhibiting protein synthesis. Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, this compound disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.

Pharmacokinetics

It is known that this compound can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .

Result of Action

The molecular and cellular effects of this compound’s action are significant. At low concentrations, this compound induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .

Action Environment

The action of this compound is influenced by environmental factors. The incidence of fusarium head blight, which produces this compound, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of this compound in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .

Biochemical Analysis

Biochemical Properties

Vomitoxin belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .

Cellular Effects

This compound has been associated with human gastroenteritis . In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity . Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .

Molecular Mechanism

At the molecular level, this compound induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . This compound belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .

Temporal Effects in Laboratory Settings

It is known that this compound can cause a range of effects over time, from acute symptoms such as vomiting to chronic effects such as growth retardation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity .

Metabolic Pathways

The main metabolic pathways of this compound in animals are Phase II metabolism and intestinal microbial transformation. Phase II metabolites include glucoside, glucuronide and sulfate conjugates .

Transport and Distribution

It is known that this compound is fast-absorbed and widely distributed in multiple organs . This compound is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine .

Subcellular Localization

Given its role as a mycotoxin and its effects on protein synthesis, it is likely that this compound interacts with ribosomes and other components of the protein synthesis machinery within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-deoxy Nivalenol-13C15 involves the incorporation of carbon-13 isotopes into the molecular structure of 4-deoxy nivalenol. This process typically requires advanced organic synthesis techniques and specialized equipment to ensure the precise incorporation of the isotopes .

Industrial Production Methods

Industrial production of 4-deoxy Nivalenol-13C15 is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves multiple steps, including the synthesis of the carbon-13 labeled precursor and its subsequent conversion into 4-deoxy Nivalenol-13C15. The final product is then purified to achieve a high level of purity, typically ≥98% .

Chemical Reactions Analysis

Types of Reactions

4-deoxy Nivalenol-13C15 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in the reactions of 4-deoxy Nivalenol-13C15 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of 4-deoxy Nivalenol-13C15 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or epoxidized products, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

4-deoxy Nivalenol-13C15 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of 4-deoxy nivalenol in various samples

Biology: Studied for its effects on protein synthesis inhibition and its potential role in cellular toxicity

Medicine: Investigated for its potential therapeutic applications and its role in understanding the mechanisms of mycotoxin-induced diseases

Industry: Utilized in the development of analytical methods for the detection and quantification of mycotoxins in food and agricultural products

Comparison with Similar Compounds

Similar Compounds

Deoxynivalenol (DON): Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis

Nivalenol (NIV): A related mycotoxin that also inhibits protein synthesis but has different structural features and toxicity profiles

T-2 Toxin: A trichothecene mycotoxin with potent cytotoxic effects and a different mechanism of action compared to 4-deoxy Nivalenol-13C15

Uniqueness

4-deoxy Nivalenol-13C15 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from other similar compounds in complex mixtures .

Biological Activity

Vomitoxin, scientifically known as Deoxynivalenol (DON), is a mycotoxin produced by various species of the Fusarium fungus, particularly Fusarium graminearum. This compound is notorious for its adverse effects on both human and animal health, primarily manifesting through its emetic properties and its ability to induce anorexia. Understanding the biological activity of this compound is critical for assessing its impact on food safety and animal husbandry.

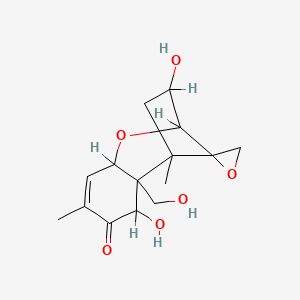

Chemical Structure and Toxicity

This compound belongs to the trichothecene family of mycotoxins, characterized by the presence of an epoxide group at positions 12-13, which is crucial for its toxic effects. This structure allows this compound to bind to ribosomes, leading to the inhibition of protein synthesis and triggering ribotoxic stress responses in cells. The resultant cellular activities include the activation of various protein kinases, modulation of gene expression, and ultimately, cell toxicity .

Cellular Entry and Metabolism

The exact mechanism by which this compound enters cells remains under investigation. Current hypotheses suggest that it may utilize passive transport mechanisms or endocytosis. Studies utilizing Caco-2 cell lines have indicated that this compound has a permeability coefficient suggesting a potential oral bioavailability in humans ranging from 50% to 60% . In livestock, variations in absorption rates have been observed, influenced by factors such as gut microbiota activity .

Impact on Animals

This compound is particularly harmful to swine, which are the most sensitive species to this toxin. Research indicates that diets containing as little as 5 ppm can lead to a 30-50% reduction in feed intake, with vomiting occurring at levels above 10 ppm. This reduction in feed consumption directly correlates with decreased weight gain .

Table 1: Effects of this compound on Livestock

| Species | This compound Level (ppm) | Observed Effects |

|---|---|---|

| Swine | ≥5 | Reduced feed intake by 30-50% |

| Swine | >10 | Induction of vomiting |

| Poultry | ≤5 | No significant adverse effects observed |

| Ruminants | ≤15 | No adverse effects noted |

Human Health Concerns

In humans, this compound exposure has been linked to food poisoning outbreaks. A notable case occurred in Zhuhai, China, where students experienced acute vomiting after consuming DON-contaminated noodles. The concentration of DON in these noodles ranged from 6856 to 11,982 μg/kg, with symptoms manifesting within approximately 25 minutes post-consumption . The rapid onset of symptoms highlights the urgent need for monitoring DON levels in food products.

Animal Studies

A study involving mink demonstrated that this compound induces emesis through the release of gut hormones such as peptide YY and cholecystokinin. The research indicated that doses as low as 0.1 mg/kg body weight could trigger vomiting within minutes .

Epidemiological Investigation

The outbreak in Zhuhai serves as a critical case study for understanding this compound's impact on public health. The investigation revealed a significant correlation between the consumption of contaminated food and the incidence of vomiting among schoolchildren .

Properties

CAS No. |

911392-36-4 |

|---|---|

Molecular Formula |

C15H20O6 |

Molecular Weight |

311.21 g/mol |

IUPAC Name |

(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI Key |

LINOMUASTDIRTM-YGEUXOLBSA-N |

SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |

melting_point |

151 - 153 °C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.